2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate

Tautomerism Computational Chemistry Nucleobase Stability

Standard ACV-MP introduces unwanted variables in binding assays due to 2-amino→2-imino tautomeric shift (ΔE ~127 kJ/mol). Researchers need the pure 2-imino congener for unambiguous kinetic data. - Enables head-to-head PNP Ki comparison (benchmark: 120 µM at 50 mM Pi) to isolate 2-position H-bond topology effects. - Serves as direct precursor for patented 2-imino-modified cyclic dinucleotide STING agonists (US10738074B2). - Compatible with standard phosphoramidite coupling and GMPK phosphorylation protocols for QSAR studies.

Molecular Formula C8H12N5O6P
Molecular Weight 305.18 g/mol
Cat. No. B14785692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate
Molecular FormulaC8H12N5O6P
Molecular Weight305.18 g/mol
Structural Identifiers
SMILESC1=NC2C(=O)NC(=N)N=C2N1COCCOP(=O)(O)O
InChIInChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3,5H,1-2,4H2,(H2,9,12,14)(H2,15,16,17)
InChIKeyZENRXXIZJDTMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]ethyl Dihydrogen Phosphate: Compound Identity and Sourcing Baseline for Acyclic Nucleotide Phosphonate Procurement


2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate (molecular formula C₈H₁₂N₅O₆P, MW 305.18 g/mol) is a synthetic acyclic purine nucleotide monophosphate . It belongs to the class of guanine-derived acyclic nucleoside phosphonates and is the 2-imino tautomeric counterpart of acyclovir monophosphate (ACV-MP; CAS 66341-16-0), which bears a 2-amino substituent [1]. The compound retains the acyclic (2-hydroxyethoxy)methyl side chain characteristic of acyclovir but features a C=NH (imino) group in place of the canonical C–NH₂ (amino) group at the 2-position of the purine ring [2]. This single-atom substitution alters the hydrogen-bonding donor/acceptor profile and tautomeric equilibrium of the nucleobase, placing the compound at the intersection of antiviral nucleoside chemistry, purine metabolism enzymology, and cyclic dinucleotide STING agonist development [3].

Why Generic Substitution of 2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]ethyl Dihydrogen Phosphate with Acyclovir Monophosphate or Other In-Class Analogs Is Scientifically Unreliable


In-class acyclic guanosine monophosphates are not functionally interchangeable because the 2-position substituent on the purine ring directly governs tautomeric equilibrium, hydrogen-bonding topology, and molecular recognition by key pharmacologically relevant enzymes, including purine nucleoside phosphorylase (PNP), guanylate kinase (GMPK), and viral thymidine kinases [1][2]. The 2-imino form is thermodynamically disfavored relative to the 2-amino tautomer by approximately 127 kJ/mol in vacuum, as established by MP2/6-31G(d) calculations on the 2-aminopurine system [3]. This energy penalty implies that the imino congener populates a distinct tautomeric ground state with a C=NH → O hydrogen-bond donor pattern fundamentally different from the C–NH₂ donor pair of the amino form [3]. Consequently, substitution of the imino compound with generic ACV-MP in enzyme assays, crystallographic soaking experiments, or prodrug activation studies introduces an uncontrolled variable in binding-site hydrogen-bond geometry that can silently confound kinetic and thermodynamic measurements. The quantitative evidence below substantiates why procurement specifications must distinguish this compound from its amino counterparts.

2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]ethyl Dihydrogen Phosphate: Quantitative Comparator-Based Evidence for Differentiated Selection


Tautomeric Ground-State Energy Penalty: 2-Imino vs. 2-Amino Purine – A 127 kJ/mol Thermodynamic Differentiation

The 2-imino tautomer of the purine system is thermodynamically destabilized by approximately 127 kJ/mol relative to the 2-amino tautomer in vacuum, as determined by ab initio MP2/6-31G(d) calculations on 2-aminopurine [1]. This energy gap is large enough to ensure that, under physiological conditions, the imino and amino forms occupy distinct conformational and hydrogen-bonding landscapes. For the target compound, the explicit 2-imino designation fixes the nucleobase in the higher-energy tautomeric state, whereas acyclovir monophosphate (ACV-MP) populates the amino ground state. The practical consequence is that the imino form presents a C=NH hydrogen-bond donor at position 2, capable of donating only one H-bond, compared to the C–NH₂ group of ACV-MP, which can donate two [1]. This alters the pattern of intermolecular interactions with enzyme active sites that recognize the guanine 2-substituent, including PNP (which binds acyclovir with Ki = 90 µM [2]) and GMPK.

Tautomerism Computational Chemistry Nucleobase Stability

Purine Nucleoside Phosphorylase (PNP) Inhibition Baseline: ACV-MP Ki Values Establish the Comparator Landscape for Imino-Analog Studies

Acyclovir monophosphate (ACV-MP) is a competitive inhibitor of human erythrocyte PNP with apparent Ki values of 120 µM at 50 mM phosphate and 6.6 µM at a physiologically relevant phosphate concentration of 1 mM [1]. These values serve as the critical baseline against which the 2-imino analog must be evaluated. The 2-amino group of ACV-MP participates in hydrogen-bonding interactions within the PNP active site, as evidenced by crystallographic studies of the human PNP–acyclovir complex [2]. Substitution of the 2-amino group with a 2-imino moiety (C=NH replacing C–NH₂) is predicted to alter the hydrogen-bond donor count at this position from two to one, potentially weakening binding affinity or shifting the inhibition modality. No published Ki data currently exist for the 2-imino compound against PNP; however, the established ACV-MP values provide a direct quantitative framework for head-to-head comparison in future biochemical studies.

Enzyme Inhibition Purine Metabolism PNP

STING Agonist Precursor Utility: The 2-Imino Purine Moiety as a Building Block in Cyclic Dinucleotide cGAMP Analogs (US10738074)

The 2-imino-6-oxo-purin-9-yl substructure appears explicitly in cyclic dinucleotide STING agonist compounds claimed in US Patent US10738074B2, including Example 22, which incorporates the 2-imino-5H-purin-6-one moiety at both nucleobase positions of a fluorinated, thiophosphate-modified cGAMP analog [1]. In these constructs, the 2-imino substitution at the guanine base is a deliberate design element intended to modulate STING binding affinity and species cross-reactivity. By contrast, endogenous 2'3'-cGAMP and first-generation synthetic STING agonists (e.g., ADU-S100, MK-1454) employ canonical 2-amino guanine bases [2]. While quantitative STING EC₅₀ values for compounds containing the 2-imino modification have been reported in the patent family (e.g., Example 15: EC₅₀ = 23.4 nM in a [³H] c-GAMP competition binding assay [3]), these data correspond to the intact cyclic dinucleotide products rather than the monomeric phosphoramidite or phosphate building block. Consequently, the target compound serves as a key synthetic intermediate for constructing 2-imino-modified cGAMP analogs with potentially differentiated STING activation profiles.

STING Agonist cGAMP Analog Immuno-Oncology

Hydrogen-Bond Donor Topology at the Purine 2-Position: One Donor (Imino) vs. Two Donors (Amino) – Implications for Enzyme Active-Site Recognition

The 2-imino group (C=NH) can donate a maximum of one hydrogen bond (via the N–H moiety), whereas the 2-amino group (C–NH₂) in acyclovir monophosphate can donate two hydrogen bonds, as observed in the crystal structure of guanylate kinase bound to GMP and in the human PNP–acyclovir complex [1][2]. This difference in H-bond donor count has direct consequences for enzymes that use a two-point hydrogen-bond recognition motif to discriminate guanine from adenine nucleotides. GMPK, for example, requires both the 2-amino group and the 6-oxo group of guanine for substrate recognition; ACV-MP is accepted as a substrate by GMPK, whereas the 2-imino analog may exhibit altered KM and Vmax values due to the reduced H-bond donor capacity [1]. Similarly, the viral thymidine kinase of HSV-1, which initiates the activation cascade for acyclovir by phosphorylating it to ACV-MP, relies on recognition of the guanine base including the 2-amino substituent [3]. The 2-imino modification is therefore expected to alter the phosphorylation efficiency by viral and cellular kinases, a hypothesis that can be tested using the target compound in comparative enzyme kinetic assays.

Hydrogen Bonding Active-Site Recognition Guanine-Binding Proteins

Optimal Research and Industrial Application Scenarios for 2-[(2-Imino-6-oxo-5H-purin-9-yl)methoxy]ethyl Dihydrogen Phosphate


Comparative Enzyme Kinetics: Head-to-Head PNP and GMPK Substrate/Inhibitor Profiling of the 2-Imino vs. 2-Amino Acyclic Nucleotide Monophosphate Pair

The established ACV-MP PNP Ki values (120 µM at 50 mM Pi; 6.6 µM at 1 mM Pi) [1] provide a direct quantitative benchmark for measuring the 2-imino compound's PNP inhibition potency under identical buffer and substrate conditions. Parallel kinetic assays using purified human erythrocyte PNP with inosine as the variable substrate can quantify the ΔKi attributable solely to the 2-amino→2-imino substitution. Similarly, comparative GMPK phosphorylation assays, adapted from the protocols of Gentry et al. (2010) [2], can determine whether the imino analog is accepted as a substrate by the cellular kinase responsible for converting acyclic nucleoside monophosphates to their diphosphate forms. This head-to-head experimental design isolates the contribution of the 2-position H-bond donor topology to enzyme recognition, generating quantitative structure–activity relationship (QSAR) data that cannot be obtained using ACV-MP alone.

Synthesis of 2-Imino-Modified Cyclic Dinucleotide STING Agonists via Phosphoramidite or Phosphate Triester Coupling Chemistry

The 2-imino-6-oxo-purin-9-yl substructure is a specified nucleobase component in patented cyclic dinucleotide STING agonists (US10738074B2, Example 22) [3]. The monophosphate compound serves as a direct precursor or a protected intermediate for constructing cGAMP analogs in which one or both guanine bases carry the 2-imino modification. Researchers synthesizing next-generation STING agonists with altered species cross-reactivity, binding kinetics, or resistance to poxin-mediated hydrolysis can employ this compound as a building block in standard phosphoramidite coupling or phosphotriester cyclization protocols. The resulting 2-imino-modified cyclic dinucleotides can then be evaluated in STING competition binding assays (reference EC₅₀ ≈ 23.4 nM for a related Example 15 analog [4]) and THP-1 Dual KO-STING IRF reporter cell assays.

Crystallographic Fragment Screening and Soaking Experiments to Map the 2-Imino H-Bonding Signature in Purine-Binding Protein Active Sites

The well-characterized crystal structure of human PNP complexed with acyclovir (PDB 1PWY; Ki = 90 µM) [5] provides an ideal system for comparative crystallographic soaking experiments. By soaking pre-formed PNP crystals with the 2-imino monophosphate compound and solving the co-crystal structure under identical crystallization conditions, researchers can directly visualize how the C=NH→O hydrogen-bond pattern differs from the C–NH₂→O pattern of ACV-MP. This structural information is valuable for understanding the molecular recognition principles governing guanine-binding pockets across the purine salvage pathway and for guiding the rational design of 2-substituted purine inhibitors with tailored selectivity profiles for PNP, GMPK, and related nucleotide-binding enzymes.

Viral Thymidine Kinase Substrate Specificity Studies: Testing the 2-Position Hydrogen-Bond Requirement for HSV-1 TK-Mediated Phosphorylation

HSV-1 thymidine kinase (TK) catalyzes the initial phosphorylation of acyclovir to ACV-MP as the obligatory first step in antiviral activation [6]. The enzyme's substrate specificity is known to depend on recognition of the guanine base, including the 2-amino substituent. By incubating the 2-imino monophosphate compound (or its nucleoside precursor) with recombinant HSV-1 TK under standard phosphoryl transfer assay conditions—and comparing the phosphorylation rate to that of acyclovir—researchers can determine the extent to which the 2-imino substitution impairs or enhances TK recognition. The resulting kinetic parameters (KM, kcat, catalytic efficiency) directly inform the design of antiviral nucleoside prodrugs that either exploit or evade viral TK-mediated activation.

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